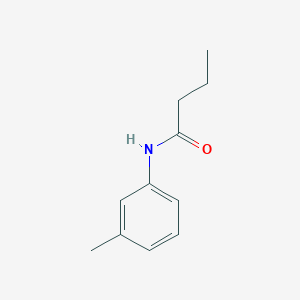
N-(3-methylphenyl)butanamide
Description
N-(3-Methylphenyl)butanamide is an amide derivative characterized by a butanamide backbone (CH3CH2CH2CONH-) attached to a 3-methylphenyl group (C6H4(CH3)-). Its molecular formula is C11H15NO (molecular weight: 177.25 g/mol), though this is inferred from structural analogs like 4-Chloro-N-(3-methylphenyl)butanamide (C11H14ClNO, 211.69 g/mol) .
Properties
CAS No. |
69833-26-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
HHJVHZGGWADBKL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C |
Other CAS No. |
69833-26-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
(a) 4-Chloro-N-(3-methylphenyl)butanamide
- Molecular Formula: C11H14ClNO
- Molecular Weight : 211.69 g/mol
- Key Features: A chlorine atom at the 4-position of the butanamide chain.
- Applications : Halogenated amides are often intermediates in pharmaceutical or polymer synthesis (e.g., polyimide precursors, as seen in phthalimide derivatives) .
(b) 2-Bromo-N-(3-methylphenyl)butanamide
Phenyl-Substituted Analogs
N-(3-Methylphenyl)-2-phenylbutanamide
Cyclohexyl and Amino Derivatives
N-Cyclohexyl-3-methylbutanamide
- Molecular Formula: C11H21NO
- Molecular Weight : 183.29 g/mol
- Key Features: Replacement of the aromatic phenyl group with a cyclohexyl ring enhances solubility in nonpolar solvents. Such derivatives are explored in catalysis or as flavor/fragrance additives .
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Molecular Formula : C17H17Cl2N2O2
- Key Features: Incorporates a dichlorophenoxy group and an amino substituent. Chlorinated phenoxy groups are common in herbicides (e.g., flutolanil, a benzamide pesticide) .
Complex Hydroxy-Substituted Analogs
N-(4-Hydroxy-3-{1-[(3-hydroxypropyl)amino]ethyl}phenyl)butanamide
- Molecular Formula : C15H24N2O3
- Key Features: Multiple hydroxy and amino groups enhance hydrogen-bonding capacity, making it suitable for metal coordination or as a directing group in C–H activation reactions .
Structural and Functional Analysis
Table 1: Comparative Properties of N-(3-Methylphenyl)butanamide Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


